3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide
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Overview
Description
3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O3 It is characterized by the presence of tert-butyl groups at the 3 and 5 positions of the benzene ring, and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-di-tert-butylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The tert-butyl groups can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Reduction: 3,5-di-tert-butyl-N-(4-aminophenyl)benzamide.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-di-tert-butylcatechol: Used as a polymerization inhibitor and antioxidant.
3,5-di-tert-butyl-4-hydroxyanisole: Employed as a food additive and antioxidant
Uniqueness
3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both tert-butyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-20(2,3)15-11-14(12-16(13-15)21(4,5)6)19(24)22-17-7-9-18(10-8-17)23(25)26/h7-13H,1-6H3,(H,22,24) |
InChI Key |
DCPPYIMPHSNDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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